What is the chemical structure of Staunoside E?
What is the chemical structure of Staunoside E?
An In-depth Technical Guide to the Chemical and Biological Properties of Stephanoside E
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and potential mechanisms of action of Stephanoside E, a pregnane glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. Due to the likely misspelling in the initial query, this document focuses on "Stephanoside E," for which scientific data is available.
Chemical Structure and Properties
Stephanoside E is a complex pregnane glycoside. Its chemical identity is well-established and characterized by a steroidal aglycone core linked to a chain of sugar moieties.
Chemical Formula: C₅₂H₇₉NO₁₈[1]
Molecular Weight: 1006.2 g/mol [1]
IUPAC Name: [(1S)-1-[(3S,8S,9R,10R,12R,13R,14R,17R)-12-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] 2-(methylamino)benzoate[1]
Source: Stephanoside E has been isolated from the stems of Stephanotis mucronata (Blanco) Merr., a plant belonging to the Apocynaceae family.[2]
Caption: A simplified diagram illustrating the core components of the Stephanoside E chemical structure.
Biological Activity: Immunosuppression
Stephanoside E has demonstrated significant immunosuppressive properties in vitro. Its activity has been evaluated in comparison to its aglycone, Stephanthraniline A (STA).
Inhibition of Splenocyte Proliferation
Both Stephanoside E (STE) and its aglycone (STA) have been shown to inhibit the proliferation of splenocytes induced by Concanavalin A (Con A) and Lipopolysaccharide (LPS) in a concentration-dependent manner.[2]
Modulation of T-helper Cell (Th1/Th2) Responses
Stephanoside E exerts its immunosuppressive effects by modulating the balance of T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. This is achieved through the suppression of key cytokines and transcription factors associated with these pathways.[2] The aglycone, Stephanthraniline A, has been found to have a stronger suppressive effect on both Th1 and Th2 immune responses in vitro compared to Stephanoside E, suggesting that the glycosylation at the C-3 position may reduce its immunosuppressive activity.[2]
Quantitative Data on Immunosuppressive Activity
| Compound | Target | Assay | Effect |
| Stephanoside E (STE) | Splenocytes | Con A-induced proliferation | Significant inhibition |
| Stephanoside E (STE) | Splenocytes | LPS-induced proliferation | Significant inhibition |
| Stephanoside E (STE) | Con A-stimulated splenocytes | IL-2, IFN-γ (Th1 cytokines) production | Reduced in a concentration-dependent manner |
| Stephanoside E (STE) | Con A-stimulated splenocytes | IL-4, IL-10 (Th2 cytokines) production | Reduced in a concentration-dependent manner |
| Stephanoside E (STE) | Con A-stimulated splenocytes | T-bet, GATA-3 (transcription factors) mRNA expression | Suppressed |
| Stephanthraniline A (STA) | Splenocytes | Con A-induced proliferation | Significant inhibition |
| Stephanthraniline A (STA) | Splenocytes | LPS-induced proliferation | Significant inhibition |
| Stephanthraniline A (STA) | Con A-stimulated splenocytes | IL-2, IFN-γ (Th1 cytokines) production | Reduced in a concentration-dependent manner |
| Stephanthraniline A (STA) | Con A-stimulated splenocytes | IL-4, IL-10 (Th2 cytokines) production | Reduced in a concentration-dependent manner |
| Stephanthraniline A (STA) | Con A-stimulated splenocytes | T-bet, GATA-3 (transcription factors) mRNA expression | Suppressed |
Data summarized from Chen et al., 2010.[2]
Signaling Pathway
The immunosuppressive action of Stephanoside E involves the downregulation of both Th1 and Th2 signaling pathways. The following diagram illustrates the key components of these pathways that are affected by Stephanoside E.
Caption: Signaling pathway showing the inhibitory effect of Stephanoside E on Th1 and Th2 transcription factors.
Experimental Protocols
While the full, detailed experimental protocols for the isolation and biological evaluation of Stephanoside E are proprietary to the original research, this section outlines the general methodologies that would be employed in such studies.
Isolation and Characterization of Stephanoside E
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Plant Material: The stems of Stephanotis mucronata are collected, dried, and pulverized.
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Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.
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Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
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Chromatography: The fractions showing biological activity are further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).
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Structure Elucidation: The structure of the isolated pure compound (Stephanoside E) is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).
In Vitro Immunosuppressive Activity Assays
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Splenocyte Isolation: Spleens are aseptically removed from mice (e.g., BALB/c), and single-cell suspensions are prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.
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Splenocyte Proliferation Assay (MTT Assay):
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Splenocytes are seeded in 96-well plates.
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Cells are stimulated with a mitogen, such as Concanavalin A (for T-cell proliferation) or Lipopolysaccharide (for B-cell proliferation).
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Various concentrations of Stephanoside E are added to the wells.
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After a set incubation period (e.g., 48-72 hours), MTT solution is added to each well.
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Following another incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured using a microplate reader to determine cell viability and proliferation.
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Cytokine Production Measurement (ELISA):
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Splenocytes are stimulated with Con A in the presence of varying concentrations of Stephanoside E.
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After 24-48 hours, the cell culture supernatants are collected.
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The concentrations of cytokines such as IL-2, IFN-γ, IL-4, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
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mRNA Expression Analysis (RT-qPCR):
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Splenocytes are treated as in the cytokine production assay.
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After a suitable incubation period, total RNA is extracted from the cells.
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The RNA is reverse-transcribed into cDNA.
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Quantitative real-time PCR (qPCR) is performed using specific primers for the target genes (T-bet, GATA-3, IL-2, IFN-γ, IL-4, IL-10) and a housekeeping gene for normalization.
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The relative expression levels of the target genes are calculated.
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Conclusion
Stephanoside E is a pregnane glycoside with notable immunosuppressive properties, primarily acting through the inhibition of Th1 and Th2 immune responses. Its ability to modulate cytokine and transcription factor expression makes it a compound of interest for further investigation in the context of autoimmune and inflammatory diseases. The provided methodologies offer a foundational understanding for researchers aiming to replicate or expand upon the existing findings related to this compound.
References
- 1. Comparison of immunosuppressive activity of stephanoside E and its aglycone from Stephanotis mucronata in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Derivative of (-)mycousnine Produced by the Endophytic Fungus Mycosphaerella nawae, Exhibits High and Selective Immunosuppressive Activity on T Cells [frontiersin.org]
